3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
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Description
3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H20N4O2 and its molecular weight is 372.428. The purity is usually 95%.
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Scientific Research Applications
Neuroleptic Agents
Research has shown that derivatives of 1-(4-fluorophenyl)-1H-indoles, substituted at the 3-position with piperidinyl groups, exhibit potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These compounds have been studied for their central serotonin 5-HT2 receptor antagonism, with findings suggesting potential applications as noncataleptogenic, centrally acting agents. Such profiles resemble the atypical neuroleptic clozapine, indicating their potential in developing new treatments for psychiatric disorders without the side effects associated with traditional antipsychotic medication (Perregaard et al., 1992).
Insecticidal Efficacy
A novel series of bis quinazolin-4(3H)-one derivatives has been synthesized, showing significant insecticidal efficacy. This research highlights the potential of quinazolinone derivatives in developing new insecticidal agents, contributing to agricultural science and pest management strategies (El-Shahawi et al., 2016).
Antifungal Activity
Studies on quinazolinone derivatives have also revealed their antifungal activities. Such compounds could serve as a basis for the development of new antifungal medications, addressing the need for more effective treatments against fungal infections (Shivan & Holla, 2011).
Anti-tubercular Agents
The 2,4-diaminoquinazoline class has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. Through extensive evaluation for tuberculosis drug discovery, certain derivatives within this class have shown promise as lead candidates. This research contributes to the ongoing efforts to combat tuberculosis, a major global health challenge (Odingo et al., 2014).
Properties
IUPAC Name |
3-[1-(1H-indole-3-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-21(18-12-23-19-9-3-1-7-16(18)19)25-11-5-6-15(13-25)26-14-24-20-10-4-2-8-17(20)22(26)28/h1-4,7-10,12,14-15,23H,5-6,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFVBGCTZHNBLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC3=CC=CC=C32)N4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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